Bicyclo[1.1.1]pentan-1-ylhydrazine
Description
Bicyclo[1.1.1]pentan-1-ylhydrazine is a strained bicyclic compound featuring a hydrazine group attached to the bridgehead carbon of the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP core is characterized by its unique three-dimensional geometry, with a bridgehead C–C distance of 1.8 Å, significantly shorter than linear alkanes or aromatic systems like benzene (2.8 Å) . This compound has gained prominence in medicinal chemistry as a bioisostere for phenyl rings, tert-butyl groups, and alkynes, offering improved solubility and metabolic stability while retaining target affinity .
Synthetic routes to this compound often begin with [1.1.1]propellane, which undergoes hydrohydrazination with di-tert-butyl azodicarboxylate in the presence of Mn(dpm)₃. Subsequent deprotection yields the free hydrazine derivative . Scalable protocols have been developed, emphasizing safety and cost-effectiveness, making it viable for industrial applications . Its utility is exemplified in the synthesis of iodopyrazoles and bromopyrazoles via condensation/iodination sequences, where the BCP scaffold enhances regioselectivity and reaction efficiency .
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanylhydrazine |
InChI |
InChI=1S/C5H10N2/c6-7-5-1-4(2-5)3-5/h4,7H,1-3,6H2 |
InChI Key |
VYDXZSUSCGFJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NN |
Origin of Product |
United States |
Preparation Methods
Mn(dpm)3-Catalyzed Hydrohydrazination of [1.1.1]Propellane
The most notable and scalable method for preparing bicyclo[1.1.1]pentan-1-ylhydrazine involves the hydrohydrazination of [1.1.1]propellane:
- Starting Materials: [1.1.1]Propellane, di-tert-butyl azodicarboxylate, phenylsilane
- Catalyst: Manganese(III) dipivaloylmethane complex (Mn(dpm)3)
- Process: The reaction proceeds via radical addition of the azodicarboxylate to [1.1.1]propellane under mild conditions, forming di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate as an intermediate.
- Deprotection: Subsequent removal of the Boc protecting groups yields this compound.
- Further Reduction: This hydrazine intermediate can be reduced to 1-bicyclo[1.1.1]pentylamine if desired.
- Advantages: This route is superior regarding scalability, yield, safety, and cost compared to earlier methods.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Radical addition | [1.1.1]Propellane, di-tert-butyl azodicarboxylate, phenylsilane, Mn(dpm)3 | Formation of Boc-protected hydrazine intermediate |
| Deprotection | Acidic conditions (e.g., TFA) | This compound |
| Optional reduction | Reducing agent (e.g., hydrogenation) | 1-Bicyclo[1.1.1]pentylamine |
Radical-Based Functionalization via Visible Light Photocatalysis
Recent advances have demonstrated the use of visible light-induced radical reactions to functionalize bicyclo[1.1.1]pentane derivatives, which could be adapted for hydrazine derivatives:
- Mechanism: Radical intermediates generated under mild photochemical conditions allow for the selective installation of functional groups on the bicyclo[1.1.1]pentane scaffold.
- Relevance: Although primarily applied to ketones and azides, this strategy suggests potential for hydrazine functionalization via radical pathways.
Other Approaches and Challenges
- Direct C–H oxidation or functionalization on the bicyclo[1.1.1]pentane framework is generally difficult due to the strain and lack of accessible sites.
- Attempts at hydrohydrazination via other routes have been limited by safety concerns, low scalability, and complicated purification steps such as distillation and flash chromatography.
- Transition metal-catalyzed cross-coupling methods are well-established for 1,3-disubstituted bicyclo[1.1.1]pentanes but less so for hydrazine derivatives specifically.
Comparative Analysis of Preparation Routes
Research Findings and Notes
- The Mn(dpm)3-catalyzed method represents a breakthrough in the synthesis of this compound, enabling gram-scale production with improved safety profiles.
- Radical intermediates are key to functionalizing the bicyclo[1.1.1]pentane scaffold due to the high ring strain and reactivity of [1.1.1]propellane.
- The hydrazine form is a valuable intermediate for further transformations, including reduction to amines or coupling reactions.
- The use of protecting groups (e.g., Boc) is essential to stabilize the hydrazine intermediate during synthesis and purification.
- Photochemical methods offer promising alternatives for functionalization but require further adaptation for hydrazine derivatives.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentan-1-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Drug Development
Bicyclo[1.1.1]pentan-1-ylhydrazine serves as a promising scaffolding in the development of pharmaceuticals due to its ability to replace traditional aromatic rings without sacrificing biological activity:
- Bioisosteric Replacement : It has been established that bicyclo[1.1.1]pentane can effectively replace phenyl rings in various drug candidates, resulting in compounds with improved pharmacokinetic properties .
- Enhanced Drug Candidates : Numerous pharmaceutical companies, including Gilead Sciences and Merck, are utilizing bicyclo[1.1.1]pentane derivatives in their drug discovery projects . For instance, the incorporation of this scaffold into local anesthetics has shown promising results in efficacy and safety profiles.
| Compound Type | Example Structure | Application Area |
|---|---|---|
| Bicyclo[1.1.1]pentane derivatives | 3-Aminobicyclo[1.1.1]pentan-1-yl derivatives | Anticancer agents |
| Functionalized bicyclo[1.1.1]pentanes | 3-Acetylbicyclo[1.1.1]pentane derivatives | Pain management |
| Complexed bicyclo[1.1.1]pentanes | Bicyclo[1.1.1]pentan-2-one | Antiviral compounds |
Case Studies in Drug Discovery
Several studies have highlighted the successful application of this compound in drug discovery:
- A study demonstrated that substituting the phenyl ring with bicyclo[1.1.1]pentane significantly increased the potency of mGluR antagonists .
- Another research project synthesized over 300 functionalized bicyclo[1.1.1]pentanes, showcasing their utility in developing new therapeutic agents .
Synthesis Techniques
Recent advancements have led to innovative synthetic methods for producing this compound derivatives:
- Light-enabled Synthesis : A scalable reaction method using light irradiation allows for the synthesis of bicyclo[1.1.1]pentane halides without catalysts, yielding high-purity products suitable for further transformations .
- Radical Multicomponent Reactions : This approach has enabled the efficient creation of unsymmetrically substituted bicyclo[1.1.1]pentanes, expanding the chemical space available for drug design .
Potential Therapeutic Uses
Beyond its applications in drug development, this compound shows potential in various therapeutic areas:
- Anticancer Agents : The compound's derivatives have been tested for cytotoxicity against several human cancer cell lines, indicating potential as anticancer drugs .
- Neurological Disorders : Research suggests that modifications of bicyclo[1.1.1]pentan derivatives could lead to new treatments for conditions like depression and anxiety by targeting neurotransmitter systems more effectively than traditional compounds.
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-1-ylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific binding interactions, which can modulate the activity of the target molecules. The hydrazine group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Bioisosteres
Key Observations :
- Bicyclo[1.1.1]pentane : Balances lipophilicity and solubility, making it ideal for drug candidates requiring enhanced bioavailability .
- Cubane : While geometrically similar to BCP, its instability under mechanical stress or heating limits practical use .
- Bicyclo[2.2.2]octane : Closer C–C distance (2.6 Å) to benzene but higher lipophilicity, which may reduce solubility in polar media .
Research Findings and Limitations
- Advantages of BCP-Hydrazine :
- Limitations: Limited commercial availability of advanced derivatives (e.g., fluorinated BCPs) due to complex syntheses . High cost of small-scale batches (e.g., 100 mg of BCP-hydrazine dihydrochloride costs ~€327) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
